molecular formula C19H17ClN2O3S2 B2489373 N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(4-chlorophenyl)methyl]ethanediamide CAS No. 2320723-38-2

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(4-chlorophenyl)methyl]ethanediamide

Cat. No.: B2489373
CAS No.: 2320723-38-2
M. Wt: 420.93
InChI Key: PJRKZZTWHADKJL-UHFFFAOYSA-N
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Description

N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-[(4-chlorophenyl)methyl]ethanediamide is a complex organic compound that features a bithiophene moiety, a hydroxyethyl group, and a chlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-[(4-chlorophenyl)methyl]ethanediamide typically involves multiple steps:

    Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction of thiophene derivatives.

    Introduction of the Hydroxyethyl Group: This step involves the reaction of the bithiophene derivative with an appropriate hydroxyethylating agent under controlled conditions.

    Attachment of the Chlorophenylmethyl Group: The final step involves the reaction of the intermediate with a chlorophenylmethylating agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-[(4-chlorophenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bithiophene or chlorophenylmethyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-[(4-chlorophenyl)methyl]ethanediamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound can be used in the development of organic electronic materials, such as organic semiconductors or conductive polymers.

Mechanism of Action

The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-[(4-chlorophenyl)methyl]ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-[(4-bromophenyl)methyl]ethanediamide
  • N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-[(4-fluorophenyl)methyl]ethanediamide
  • N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-[(4-methylphenyl)methyl]ethanediamide

Uniqueness

N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-[(4-chlorophenyl)methyl]ethanediamide is unique due to the presence of the chlorophenylmethyl group, which can impart distinct electronic and steric properties

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S2/c20-14-3-1-12(2-4-14)9-21-18(24)19(25)22-10-15(23)17-6-5-16(27-17)13-7-8-26-11-13/h1-8,11,15,23H,9-10H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRKZZTWHADKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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